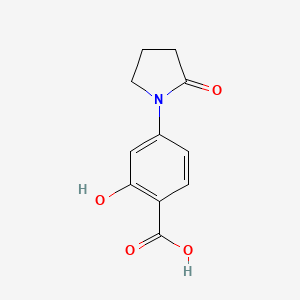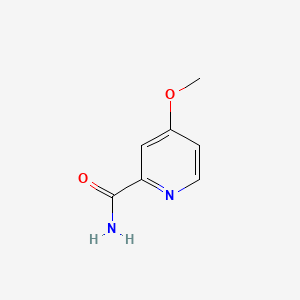![molecular formula C11H13N3O2 B1352319 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine CAS No. 890325-34-5](/img/structure/B1352319.png)
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis pathway for the compound involves the synthesis of the oxadiazole ring followed by the coupling of the amide and phenylbutanamide groups. Starting materials include 4-methoxybenzohydrazide, ethyl acetoacetate, hydrazine hydrate, 4-methoxybenzoyl chloride, phenylbutyric acid, N,N-dimethylformamide, triethylamine, sodium bicarbonate, acetic acid, sodium hydroxide, chloroform, diethyl ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine and related compounds have been synthesized through various chemical reactions, including condensation and cyclization processes. These compounds have been characterized using spectroscopic techniques such as FT-IR, DSC, ^{13}C/^1H-NMR, and mass spectrometry, confirming their structural integrity (Shimoga, Shin, & Kim, 2018).
Luminescence Properties
The luminescence properties of 1,2,4-oxadiazole derivatives have been studied, showing that these compounds exhibit significant emission spectra, making them potential candidates for optical applications. The luminescence quantum yields of some derivatives have been reported to be notably high, suggesting their utility in luminescent materials (Mikhailov et al., 2016).
Antimicrobial Activity
Novel 1,2,4-oxadiazole derivatives have demonstrated significant antibacterial activity, with certain compounds showing notable efficacy against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential of these compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Nematocidal Activity
Some 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity, particularly against Bursaphelenchus xylophilus. These compounds have demonstrated the ability to affect the nematode's motor functions and respiratory processes, indicating their potential in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Activity
1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (Du-145) cancers. Some compounds have shown good to moderate activity, highlighting their potential as chemotherapeutic agents (Yakantham, Sreenivasulu, & Raju, 2019).
Zukünftige Richtungen
1,3,4-Oxadiazole derivatives have been extensively studied for their potential therapeutic applications. They have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models . They have also been investigated for their potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-12-7-10-13-11(14-16-10)8-3-5-9(15-2)6-4-8/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARIOBRVAUQJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388176 |
Source


|
| Record name | 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
CAS RN |
890325-34-5 |
Source


|
| Record name | 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


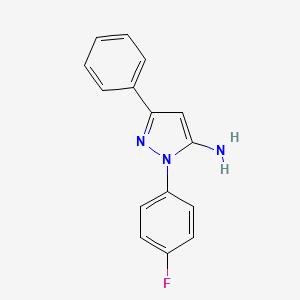
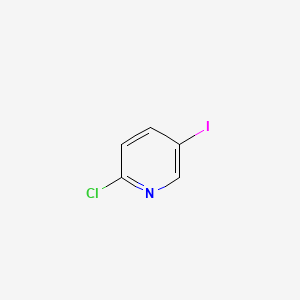
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

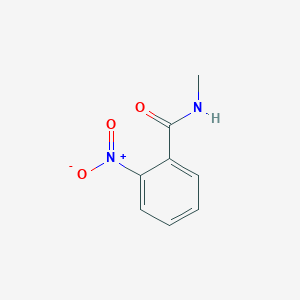
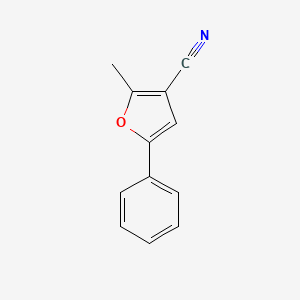
![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
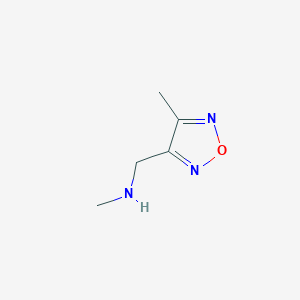
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
